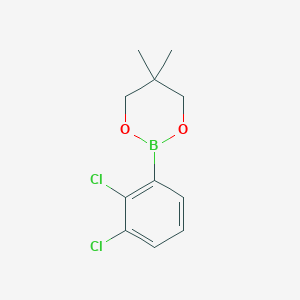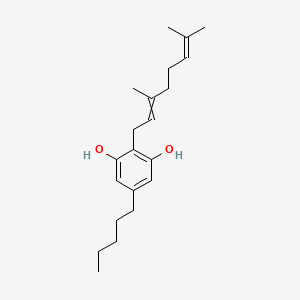
5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine: is an organic compound with the molecular formula C8H6Cl2O2 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused to a dioxine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of a precursor compound. One common method involves the reaction of 1,4-benzodioxine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions: 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
Chemistry: 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated benzodioxines on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the synthesis of materials with specific properties for use in electronics and coatings.
作用機序
The mechanism of action of 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function. The pathways involved in these interactions are often related to the compound’s ability to form reactive intermediates, which can further react with cellular components.
類似化合物との比較
- 5-Chloro-6-(chloromethyl)-1,3-benzodioxole
- 6-Chloropiperonyl chloride
- 4-Phenyl-1,3-thiazol-2-amine
Comparison: Compared to similar compounds, 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern on the benzodioxine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill. For example, its chloromethyl group provides a reactive site for further functionalization, which is advantageous in synthetic chemistry.
特性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
5-chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-6-1-2-7-9(8(6)11)13-4-3-12-7/h1-2H,3-5H2 |
InChIキー |
BWISFDZMHGHMAB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)


![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
![N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12436638.png)

![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)

